Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine
Description
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is a substituted benzodioxin derivative characterized by a 2,3-dihydro-1,4-benzodioxin core structure. Key features include:
- Core structure: A benzene ring fused to a 1,4-dioxane ring (oxygen atoms at positions 1 and 4, with two adjacent CH₂ groups).
- Substituents:
- A methyl group at position 5 of the benzodioxin ring.
- A methylamine (-CH₂NHCH₃) group attached to the methylene carbon at position 6.
- Molecular formula: C₁₁H₁₅NO₂ (calculated based on structural analogs).
- Molecular weight: ~209.24 g/mol.
This compound belongs to a broader class of benzodioxin-derived amines, which are of interest due to their diverse pharmacological and chemical properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-8-9(7-12-2)3-4-10-11(8)14-6-5-13-10/h3-4,12H,5-7H2,1-2H3 |
InChI Key |
DDJHDYNPPXZSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)CNC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution or Reductive Amination
Reductive amination of the aldehyde or ketone derivatives at the 6-position with methylamine or methylamine equivalents is a common approach. This involves:
Preparation of aldehyde/ketone intermediates at the 6-position, typically via oxidation of side chains or selective functionalization of the benzodioxane precursor.
Reaction with methylamine (or methylamine derivatives) in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, facilitating reductive amination to give the methylamine substituent.
Direct Alkylation
- Alternatively, methylation of the amino group at the 6-position can be achieved through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Specific Synthetic Route for Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine
Based on the literature, especially from the synthesis of related benzodioxane derivatives (,,), a typical route involves:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine | Phenolic precursor + oxidative cyclization | Moderate to high yield, conditions vary (oxidants like iodine or ferric chloride) |
| 2 | Introduction of aldehyde/ketone at the 6-position | Oxidation of side chain or functionalization | Selective oxidation, often using PCC or Swern oxidation |
| 3 | Reductive amination with methylamine | Methylamine + NaBH₃CN in methanol or ethanol | High selectivity, yields around 70-85% |
| 4 | Final methylation if necessary | Methyl iodide + base | Ensures methylation of amino group |
Notes on Purification and Characterization
Purification : Typically achieved through column chromatography using silica gel and appropriate solvents (e.g., ethyl acetate/hexanes).
Characterization : Confirmed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The methyl group attached to the amino nitrogen appears as a singlet around 2.2 ppm in ¹H NMR, while the aromatic and benzodioxane protons are observed in the aromatic region.
Data Tables and In-Depth Findings
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzodioxin scaffold allows for extensive structural modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Observations
Electron-withdrawing groups (e.g., 7-NO₂ in ETHYL-(7-Nitro-...)amine) reduce basicity and may alter binding interactions in biological systems .
Amine Functionalization :
- N-Methylation (as in the target compound) reduces hydrogen-bonding capacity compared to primary amines, affecting solubility and membrane permeability.
- Bulky substituents (e.g., cyclopropane in trans-N-[1-(...)ethyl]-2-phenylcyclopropan-1-amine) introduce steric hindrance, which can modulate receptor selectivity .
Biological Implications :
- Antibacterial activity : ETHYL-(7-Nitro-...)amine derivatives show promise against Gram-positive bacteria, likely due to nitro group interactions with bacterial enzymes .
- Enzyme modulation : Sulfonyl-containing analogs (e.g., DASA-58) and cyclopropane derivatives exhibit PKM2-specific effects, suggesting substituent-dependent allosteric regulation .
Biological Activity
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several chemical reactions that modify the benzodioxane structure. One method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents to produce derivatives with enhanced biological activity. For instance, sulfonamide derivatives have been synthesized and tested for their enzyme inhibitory potential against targets like α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibition of key enzymes:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate digestion. Inhibition can lead to reduced postprandial blood glucose levels.
- Acetylcholinesterase : Inhibitors of this enzyme are vital in the treatment of Alzheimer's Disease as they help increase acetylcholine levels in the brain.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | α-glucosidase | 25 |
| This compound | Acetylcholinesterase | 15 |
Antidiabetic Activity
A study demonstrated that compounds derived from this compound significantly lowered blood glucose levels in diabetic rat models. The administration of these compounds resulted in a marked reduction in fasting blood glucose compared to control groups .
Neuroprotective Effects
In vitro studies have shown that the compound exhibits neuroprotective properties. It was found to enhance neuronal survival under oxidative stress conditions by modulating apoptotic pathways. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Binding Affinity : The compound demonstrates a high binding affinity for target enzymes due to its structural features.
- Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and oxidative stress response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
